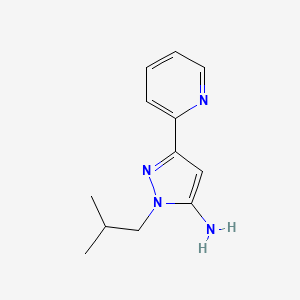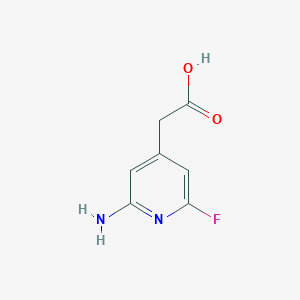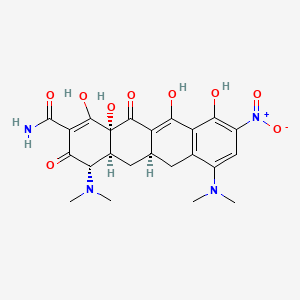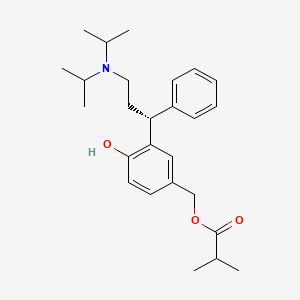
m,p-O-Dimethyl-L-threo-droxidopa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m,p-O-Dimethyl-L-threo-droxidopa is a synthetic compound with the molecular formula C11H15NO5 and a molecular weight of 241.24 g/mol . It is a derivative of droxidopa, a medication used to treat symptomatic neurogenic orthostatic hypotension . This compound is primarily used in scientific research and is not intended for therapeutic or commercial applications .
Méthodes De Préparation
The synthesis of m,p-O-Dimethyl-L-threo-droxidopa involves several steps, including the methylation of droxidopa. The reaction conditions typically require the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide or potassium carbonate. The reaction is carried out under controlled temperature and pressure to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity and yield.
Analyse Des Réactions Chimiques
m,p-O-Dimethyl-L-threo-droxidopa undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups like hydroxyl or amino groups are replaced with other substituents using reagents like halides or sulfonates.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
m,p-O-Dimethyl-L-threo-droxidopa has several scientific research applications, including:
Chemistry: It is used as a reference material in analytical chemistry for the development and validation of analytical methods.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is conducted to explore its potential therapeutic effects and mechanisms of action, particularly in relation to its parent compound, droxidopa.
Industry: It is used in the development of new materials and chemical processes, serving as a model compound for studying reaction mechanisms and kinetics
Mécanisme D'action
The mechanism of action of m,p-O-Dimethyl-L-threo-droxidopa involves its conversion to active metabolites in the body. It crosses the blood-brain barrier and is decarboxylated by L-aromatic-amino-acid decarboxylase to form norepinephrine . Norepinephrine acts on alpha-adrenergic receptors as a vasoconstrictor and on beta-adrenergic receptors as a heart stimulator and artery dilator . This dual action helps regulate blood pressure and improve symptoms of neurogenic orthostatic hypotension.
Comparaison Avec Des Composés Similaires
m,p-O-Dimethyl-L-threo-droxidopa is compared with other similar compounds, such as:
Droxidopa: The parent compound, used to treat neurogenic orthostatic hypotension.
L-threo-dihydroxyphenylserine: Another derivative with similar pharmacological properties.
Methoxylated dihydroxyphenylserine: A related compound with different substituents on the aromatic ring.
The uniqueness of this compound lies in its specific methylation pattern, which may influence its pharmacokinetics and pharmacodynamics compared to other similar compounds.
Propriétés
Formule moléculaire |
C11H15NO5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
(2S,3R)-2-amino-3-(3,4-dimethoxyphenyl)-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H15NO5/c1-16-7-4-3-6(5-8(7)17-2)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)/t9-,10+/m0/s1 |
Clé InChI |
ZKPVWZDNDNCTBB-VHSXEESVSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)[C@H]([C@@H](C(=O)O)N)O)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C(C(C(=O)O)N)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-7-(3-azidopropoxy)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-ene](/img/structure/B13437371.png)

![8-[(Hexahydro-1H-1,4-diazepin-1-yl)sulfonyl]isoquinoline](/img/structure/B13437383.png)
![decyl (E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoate](/img/structure/B13437393.png)


![(6R,9R,10S,11S,13S)-9-fluoro-6,11-dihydroxy-10,13,17,17-tetramethyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13437416.png)







